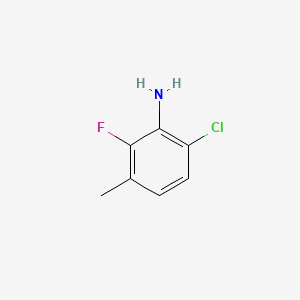

6-Chloro-2-fluoro-3-methylaniline

Description

Contextualization within Substituted Anilines

Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. The reactivity and properties of the aniline (B41778) core can be finely tuned by the introduction of various substituents onto the aromatic ring.

The incorporation of halogen atoms and alkyl groups onto the aniline scaffold is a widely employed strategy to modulate its electronic and steric properties. Halogens, being electron-withdrawing groups, can influence the basicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution. chemistrysteps.comresearchgate.net Alkyl groups, as electron-donating moieties, generally increase the electron density of the ring. chemistrysteps.com The presence of both halogens and alkyl groups on the same aniline ring creates a complex interplay of electronic effects that can lead to unique chemical behaviors and applications. nih.gov Research has shown that the type and position of these substituents are of fundamental importance in determining the chemical and biological properties of the resulting molecule. researchgate.net

The precise arrangement of substituents on the aniline ring dictates its reactivity and potential applications. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.orgbyjus.com However, the presence of other substituents can alter this directing effect. For instance, in acidic media, the amino group can be protonated to form the anilinium ion, which is a meta-directing group. byjus.com The specific substitution pattern in 6-Chloro-2-fluoro-3-methylaniline, with a chloro, fluoro, and methyl group at defined positions, presents a unique electronic and steric environment that influences its reactivity and makes it a valuable intermediate in targeted synthesis.

Research Rationale and Scope for this compound

The scientific inquiry into this compound is driven by the need to understand the impact of its specific polysubstitution pattern and to exploit its potential as a building block in the synthesis of more complex molecules.

While extensive research exists on monosubstituted and some disubstituted anilines, the properties and reactivity of polysubstituted anilines like this compound are less thoroughly documented. A significant knowledge gap exists in understanding how the combination of ortho-fluoro, meta-methyl, and para-chloro substituents collectively influences the molecule's chemical behavior. Detailed studies on its reactivity in various organic transformations are necessary to fully elucidate its synthetic potential.

The unique substitution pattern of this compound makes it a molecule of interest for both academic exploration and industrial application.

An organic synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound, with its distinct functional groups and substitution pattern, is a valuable advanced organic synthon. It provides a pre-functionalized aromatic ring that can be further elaborated through reactions targeting the amino group or the aromatic ring itself. For example, the amino group can be diazotized and replaced with a variety of other functional groups, a common strategy in the synthesis of complex aromatic compounds. libretexts.org The presence of the halogen atoms also opens up possibilities for cross-coupling reactions, which are powerful tools in modern organic synthesis. organic-chemistry.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| CAS Number | 702640-48-0 |

| MDL Number | MFCD06660187 |

Source: SynQuest Labs, Inc. synquestlabs.com

Potential Academic and Industrial Relevance

Relevance in Material Science Research

In the realm of material science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying material properties. Fluorinated compounds often exhibit unique characteristics such as high thermal stability, chemical resistance, and specific electronic properties. While direct applications of this compound in material science are not extensively documented in publicly available research, its structure suggests its potential as a valuable intermediate for the synthesis of advanced materials.

The presence of the aniline group allows for its integration into polymer chains, potentially leading to the development of specialty polymers with enhanced thermal and chemical resistance. Furthermore, fluorinated aromatic compounds are known to be used in the synthesis of liquid crystals and materials for organic electronics, such as organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could influence the electronic and physical properties of such materials, making it a target for exploratory synthesis in this field.

Interactive Table: Potential Material Science Applications

| Potential Application Area | Rationale for Use of this compound |

| Specialty Polymers | The aniline group can be polymerized, and the fluoro and chloro groups can enhance thermal and chemical stability. |

| Liquid Crystals | The rigid aromatic core with polar substituents is a common feature in liquid crystal molecules. |

| Organic Electronics (e.g., OLEDs) | The electronic properties of the molecule could be tuned by the substituents, making it a potential building block for charge-transporting or emissive materials. |

Applications in Medicinal Chemistry and Agrochemical Research

The introduction of fluorine and chlorine atoms into bioactive molecules is a common strategy in medicinal and agrochemical research to enhance efficacy, metabolic stability, and bioavailability. This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities.

In medicinal chemistry, substituted anilines are crucial intermediates for the synthesis of a wide range of therapeutic agents. For instance, related aniline derivatives are used in the synthesis of kinase inhibitors for cancer therapy and non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) derivatives. nih.gov The specific substitution pattern of this compound offers a unique scaffold for the design of new drug candidates.

In the field of agrochemicals, many modern herbicides and fungicides are based on fluorinated and chlorinated aromatic structures. These halogen atoms can increase the biological activity of the compounds and improve their environmental persistence profiles. Patents for agrochemical development often describe the synthesis of novel active ingredients from substituted anilines. For example, a patent for a herbicide intermediate, 3-chloro-2-methylaniline (B42847), highlights its role in producing quinclorac, a herbicide for paddy fields. google.comgoogle.com This suggests that this compound could be a valuable precursor for the development of new and effective crop protection agents.

Interactive Table: Research Findings on Related Compounds

| Compound Class | Research Area | Key Findings |

| Celecoxib Derivatives | Medicinal Chemistry | Synthesis of novel derivatives with potential anti-inflammatory and anticancer properties. nih.gov |

| Kinase Inhibitors | Medicinal Chemistry | Substituted anilines are key building blocks for tyrosine kinase inhibitors used in cancer treatment. google.com |

| Quinclorac | Agrochemical Research | 3-Chloro-2-methylaniline is a key intermediate in the synthesis of this herbicide. google.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHIYPYDZBWKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches for 6-Chloro-2-fluoro-3-methylaniline Synthesis

The synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. The fluorine at position 2 and the methyl group at position 3 will influence the regioselectivity of subsequent reactions. A plausible starting material for the final chlorination step would be 2-fluoro-3-methylaniline (B167782). biosynth.comchemicalbook.com

Achieving the desired 6-chloro substitution pattern on a 2-fluoro-3-methylaniline precursor is a significant challenge due to the directing effects of the existing substituents. The amino group is a strong ortho-, para-director, while the fluorine is an ortho-, para-director and the methyl group is also an ortho-, para-director. Therefore, direct chlorination would likely lead to a mixture of products. Advanced methods are required to control the regioselectivity.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. For aniline (B41778) derivatives, this often involves the use of a directing group to guide the catalyst to a specific C-H bond.

Recent research has demonstrated Pd(II)-catalyzed meta-C–H chlorination of anilines. nih.govnih.govacs.org This is achieved by using a removable directing group, such as a nitrile, which forces the palladium catalyst to the meta position. nih.gov In the context of synthesizing this compound, one could envision a strategy where 2-fluoro-3-methylaniline is first protected with a meta-directing group. Subsequent palladium-catalyzed chlorination would then introduce the chlorine atom at the desired C6 position. The choice of ligand is crucial for the success of these reactions, with pyridone-based ligands showing promise. nih.govacs.org

A proposed catalytic cycle for such a transformation often involves the formation of a palladacycle intermediate. nih.gov The palladium catalyst, guided by the directing group, selectively activates the meta-C-H bond. Subsequent reaction with a chlorine source, such as N-chlorosuccinimide (NCS), leads to the chlorinated product and regeneration of the catalyst.

Table 1: Examples of Palladium-Catalyzed C-H Halogenation

| Catalyst System | Directing Group | Halogen Source | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Nitrile | N-Chlorosuccinimide | meta-selective chlorination | nih.gov |

This table is illustrative and based on general findings in the field.

Conventional electrophilic halogenation of anilines is often difficult to control due to the strong activating nature of the amino group. nih.gov However, by modifying the reaction conditions and the nature of the electrophile, a degree of regioselectivity can be achieved.

For a substrate like 2-fluoro-3-methylaniline, the electronic and steric effects of the existing substituents would need to be carefully considered. The use of bulky halogenating agents or specific solvent systems, such as fluorinated alcohols, can influence the position of halogenation. nih.gov Hexafluoroisopropanol has been shown to promote regioselective halogenation of arenes. nih.gov Another approach involves the temporary modification of the amino group to a less activating or a sterically bulky group to direct the incoming electrophile to the desired position.

One strategy involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride to achieve ortho-chlorination. nih.gov This method relies on the initial oxidation of the aniline to the corresponding N-oxide, which then directs the chlorination to the ortho position upon reaction with thionyl chloride. nih.gov

An alternative synthetic strategy involves starting with a pre-halogenated benzene (B151609) ring and then introducing the methyl and amino groups. For instance, a synthesis could commence from a dichlorofluorobenzene derivative.

The introduction of the methyl group can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a methylboronic acid derivative. The amino group can be introduced via nucleophilic aromatic substitution (SₙAr) or through palladium-catalyzed Buchwald-Hartwig amination. The success of these reactions depends on the specific substitution pattern of the starting halogenated benzene and the reaction conditions employed. For example, the synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system has been reported as a novel method. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted anilines in a single step from simple starting materials. acs.orgrsc.orgbeilstein-journals.org These reactions are highly atom-economical and can rapidly generate molecular diversity. beilstein-journals.org

One such approach involves the condensation of a β-dicarbonyl compound, an amine, and another carbonyl compound. For example, a three-component reaction of acetone, an amine, and a 1,3-diketone can lead to the formation of meta-substituted anilines. rsc.orgbeilstein-journals.org The mechanism typically involves the in-situ formation of an enamine from the amine and acetone, which then undergoes a cascade of reactions with the 1,3-diketone to form the aromatic aniline ring. beilstein-journals.org While a direct synthesis of this compound via an MCR has not been explicitly reported, the development of new MCRs for polysubstituted anilines is an active area of research. acs.orgbeilstein-journals.orgnih.govresearchgate.net

Table 2: Examples of Multi-component Reactions for Aniline Synthesis

| Components | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Aldehyde, Cyclohex-2-enone, Primary Amine | Condensation/Aromatization | Regioselective, "Green" Conditions | acs.org |

| Acetone, Amine, 1,3-Diketone | Cyclo-condensation/Aromatization | Access to meta-substituted anilines | rsc.org |

This table is illustrative and based on general findings in the field.

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. researchgate.netorganic-chemistry.orgacs.org For the synthesis of this compound, a suitable precursor would be 1-chloro-5-fluoro-2-methyl-4-nitrobenzene.

The key challenge in this approach is the chemoselective reduction of the nitro group without affecting the halogen substituents. nih.gov Reductive dehalogenation is a common side reaction, particularly with more reactive halogens like bromine and iodine. researchgate.netnih.gov

Several catalyst systems have been developed for the selective reduction of halogenated nitroarenes. Palladium on carbon (Pd/C) is a widely used catalyst, and the reaction conditions can be tuned to favor the reduction of the nitro group. nih.govcommonorganicchemistry.com For instance, using hydrazine (B178648) hydrate (B1144303) as the reducing agent with Pd/C under open reflux conditions has been shown to selectively reduce the nitro group in the presence of halogens. nih.gov Other reagents like iron powder in acidic media or tin(II) chloride are also effective for this transformation. commonorganicchemistry.com A patent describes the reduction of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline (B42847) using polysulfides. google.com

Table 3: Reagents for the Reduction of Halogenated Nitroaromatics

| Reagent/Catalyst | Key Features | Reference |

|---|---|---|

| Pd/C, Hydrazine Hydrate | High selectivity, control by heating method | nih.gov |

| Fe / Acid | Mild conditions, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Mild conditions, good for sensitive substrates | commonorganicchemistry.com |

| Raney Nickel | Used when dehalogenation is a concern | commonorganicchemistry.com |

This table is illustrative and based on general findings in the field.

Catalytic Reduction of Halogenated Nitroaromatic Precursors

Heterogeneous Catalysis in Halogenated Nitroarene Hydrogenation

The catalytic hydrogenation of halogenated nitroaromatics is a cornerstone for the production of halogenated anilines. nih.gov A variety of heterogeneous catalysts have been developed to achieve high selectivity and efficiency. Platinum group metals, particularly palladium and platinum, supported on materials like activated carbon or alumina, are widely used. acs.orgmdpi.com For instance, in the hydrogenation of 2-chloro-6-nitrotoluene (B1664060), a close analog to the precursor of the title compound, a palladium-on-carbon (Pd/C) catalyst has been shown to be highly effective. researchgate.netgoogle.com

The choice of catalyst support and the presence of promoters can significantly influence the catalytic performance. For example, the use of cerium as a promoter for nickel catalysts has been reported to enhance the hydrogenation of nitroarenes. acs.org Similarly, modifying a Pd/Al2O3 catalyst with cerium has been shown to improve the activity in the hydrogenation of 2-chloro-4-nitrotoluene. gychbjb.com

The reaction conditions, including temperature, hydrogen pressure, and solvent, are critical parameters that need to be optimized to maximize the yield of the desired aniline and minimize side reactions. doaj.org In a solvent-free hydrogenation of 2-chloro-6-nitrotoluene using a Pd/C catalyst, optimal conditions were found to be a temperature of 353 K and a hydrogen pressure of 1 MPa. researchgate.net

Table 1: Heterogeneous Catalysts for Halogenated Nitroarene Hydrogenation

| Catalyst | Support | Promoter | Substrate | Product | Selectivity | Reference |

| Pd | Activated Carbon | - | 2-Chloro-6-nitrotoluene | 3-Chloro-2-methylaniline | >98% | researchgate.net |

| Pt | ZrO2 | Pr | Chloronitrobenzenes | Chloroanilines | 89-95% | researchgate.net |

| Ni | SiO2 | Ce | Nitroarenes | Anilines | High | acs.org |

| Pd | Al2O3 | Ce | 2-Chloro-4-nitrotoluene | 2-Chloro-4-aminotoluene | >99% | gychbjb.com |

Chemoselectivity Challenges in Halogenated Nitroaromatic Reduction

A primary challenge in the hydrogenation of halogenated nitroaromatics is preventing the hydrodehalogenation, the cleavage of the carbon-halogen bond. unigoa.ac.in This side reaction leads to the formation of dehalogenated anilines, reducing the yield of the target product. The C-Cl bond is generally more resistant to hydrogenolysis than C-Br or C-I bonds. doaj.org The C-F bond is the most stable among the halogens.

The choice of catalyst is crucial for achieving high chemoselectivity. While platinum catalysts are highly active, they can also promote hydrodehalogenation. unigoa.ac.in Palladium catalysts often offer a better balance between activity and selectivity. acs.org The addition of inhibitors or modifiers to the catalytic system can suppress hydrodehalogenation. However, studies on the hydrogenation of 2-chloro-6-nitrotoluene have shown that high selectivity can be achieved with a Pd/C catalyst without the need for inhibitors. researchgate.net

Metal-free reduction methods have also been developed to address chemoselectivity issues. The use of tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst allows for the rapid and highly chemoselective reduction of nitroarenes at room temperature, tolerating sensitive functional groups, including halogens. researchgate.net

Novel Aniline Formation Pathways (e.g., Molybdenum-Catalyzed Reactions)

Beyond traditional hydrogenation, novel catalytic systems are being explored for aniline synthesis. Molybdenum-based catalysts have emerged as promising for various transformations of nitroaromatics. rsc.org For instance, molybdenum(VI)–NHC complexes have been shown to catalyze the deoxygenation of nitroarenes to anilines using pinacol (B44631) as a reductant. acs.org This reaction proceeds at elevated temperatures and tolerates a range of functional groups.

Another novel approach involves the molybdenum-catalyzed synthesis of N-(hetero)aryl pyrroles directly from nitroarenes and 1,4-dicarbonyl compounds, using glycols as reducing agents. researchgate.net While this does not directly yield anilines, it demonstrates the potential of molybdenum catalysts to effect the reduction of the nitro group in complex transformations. These methods showcase the expanding toolkit available for aniline synthesis, offering alternatives to traditional hydrogenation with potentially different chemoselectivity profiles.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. A combination of experimental and computational techniques is employed to investigate the kinetics, intermediates, and catalytic cycles involved in aniline formation.

Reaction Kinetics and Transition State Analysis for Aniline Derivatization

The kinetics of aniline formation and derivatization provide insights into the rate-determining steps and the influence of substituents. For the hydrogenation of 2-chloro-6-nitrotoluene, the reaction was found to be first-order with respect to the nitroaromatic compound and zero-order with respect to hydrogen, with an apparent activation energy of 60.58 kJ/mol. researchgate.net This suggests that the adsorption and reaction of the nitro compound on the catalyst surface are key to the reaction rate.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have used transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rates. doaj.orgmdpi.com While this study focuses on the degradation of an aniline, the methodologies are applicable to the analysis of transition states in aniline synthesis. Theoretical calculations of one-electron oxidation potentials for substituted anilines have also been correlated with reaction kinetics, providing a tool to predict reactivity. umn.edu

Computational Mechanistic Studies of Halogenated Aniline Formation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions. Computational studies on the oxidation of para-substituted anilines have been used to support proposed reaction mechanisms by calculating activation energy barriers. researchgate.net For perhalogenated anilines, DFT calculations have been employed to assess the energies of formation of cocrystals and the strengths of halogen and hydrogen bonds, which can influence the reactivity of the aniline. sigmaaldrich.com

Mechanistic studies on the photocatalytic reduction of nitroaromatic compounds have utilized high-resolution mass spectrometry to identify intermediates, with computational studies providing further evidence for the proposed pathways. researchgate.net These computational approaches can be applied to the formation of this compound to understand the influence of the specific substitution pattern on the reaction mechanism, including the stability of intermediates and the energy profiles of different reaction pathways.

Investigation of Reaction Intermediates and Catalytic Cycles

The identification of reaction intermediates and the elucidation of catalytic cycles are key to understanding and improving catalytic processes. In the iron-catalyzed reduction of nitro compounds, mechanistic studies involving kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have pointed to the presence of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. nih.govacs.org

For molybdenum-catalyzed deoxygenation of nitroarenes, potential catalytic cycles have been proposed. acs.org One pathway involves the reduction of the nitroarene to a nitrosoarene, which is then converted to the aniline. An alternative pathway considers the condensation of the aniline with the nitrosoarene to form an azoarene, which is subsequently reduced.

In the context of platinum-catalyzed hydroamination of ethylene (B1197577) with aniline, a full QM DFT study has been used to map out the catalytic cycle. umn.edu The study revealed that the cycle proceeds through ethylene activation followed by nucleophilic addition of aniline, rather than through N-H bond activation. These examples highlight the importance of investigating the entire catalytic cycle to gain a complete understanding of the reaction mechanism.

Iii. Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of 6-Chloro-2-fluoro-3-methylaniline

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules at the electronic level. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometry, electronic structure, and spectroscopic characteristics. These theoretical insights complement experimental findings and provide a deeper understanding of the molecule's behavior.

The three-dimensional arrangement of atoms in this compound is determined by optimizing its geometry to find the lowest energy conformation. Computational studies on similar halogenated anilines, such as 2-bromo-6-chloro-4-fluoroaniline, have utilized DFT and HF methods with basis sets like 6-31+G(d,p) to achieve this. The process involves calculating the potential energy surface of the molecule to identify stable conformers. For this compound, rotational isomers arising from the orientation of the amino group relative to the benzene (B151609) ring and its substituents are of particular interest. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Interactive Table: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-F | 1.35 | ||

| C-N | 1.40 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (methyl) | 1.09 | ||

| N-H | 1.01 | ||

| C-C-Cl | 119.5 | ||

| C-C-F | 118.0 | ||

| C-C-N | 121.0 | ||

| H-N-H | 112.0 | ||

| C-C-C-C (ring) | ~0 | ||

| Cl-C-C-F | ~180 |

Note: The data in this table is representative and based on calculations for structurally similar molecules. Actual values would require specific quantum chemical computations for this compound.

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Interactive Table: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.9 |

Note: This data is illustrative and based on general trends for similar aromatic amines.

Quantum chemical methods can accurately predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared and Raman spectra, are calculated from the second derivatives of the energy with respect to atomic displacements. Theoretical calculations on related molecules like 2-bromo-6-chloro-4-fluoroaniline have shown good agreement between computed and experimental vibrational spectra after applying a scaling factor to the calculated frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. These calculations provide valuable information about the chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) in the molecule, aiding in the interpretation of experimental NMR spectra.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Representative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 |

| N-H Asymmetric Stretch | -NH₂ | 3540 |

| C-H Stretch (aromatic) | Ar-H | 3050 - 3100 |

| C-H Stretch (methyl) | -CH₃ | 2920 - 2980 |

| C=C Stretch (aromatic) | Ar-C=C | 1580 - 1620 |

| C-N Stretch | Ar-N | 1280 - 1350 |

| C-F Stretch | Ar-F | 1200 - 1250 |

| C-Cl Stretch | Ar-Cl | 700 - 750 |

Note: These are representative values and may differ from experimentally observed frequencies.

Reaction Mechanism Predictions and Validation

The reactions of anilines with radical species are of significant interest. Computational studies on the reaction of aniline (B41778) with chlorine radicals (•Cl) have revealed multiple possible pathways. These include hydrogen abstraction from the amino group to form an anilino radical, and the addition of the chlorine radical to the aromatic ring at various positions. Quantum chemical calculations, such as those using the CCSD(T) method, can determine the activation energies and reaction enthalpies for each pathway, predicting the most favorable reaction mechanism. For this compound, the presence of substituents on the ring would influence the regioselectivity of radical addition and the energetics of hydrogen abstraction.

The solvent in which a reaction is carried out can significantly impact its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged or highly polar species, the polarity of the solvent can stabilize intermediates and transition states, thereby altering the reaction energetics. Studies on the reactions of substituted anilines have shown that both the dielectric constant of the solvent and specific solute-solvent interactions can play a crucial role in determining the reaction outcome. For instance, in proton transfer reactions of anilines, the ability of the solvent to solvate the resulting ions is a key factor.

Structure-Reactivity and Structure-Selectivity Relationships

The electronic environment of the aniline ring is fundamental to its chemical reactivity. In the case of this compound, the presence of three distinct substituents—chloro, fluoro, and methyl groups—at specific positions significantly modulates the electron density of the aromatic system and the basicity of the amino group. Computational chemistry provides powerful tools to predict and understand these effects, offering insights into the molecule's behavior in chemical reactions.

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgscispace.com It relates the equilibrium constants or reaction rates of a series of substituted compounds to the electronic properties of their substituents. wikipedia.org The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

K or k is the equilibrium or rate constant for the substituted reactant.

K₀ or k₀ is the constant for the unsubstituted reactant (e.g., aniline).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect (both inductive and resonance) of the substituent. wikipedia.org

ρ (rho) is the reaction constant , which depends on the nature of the reaction but not the substituent. wikipedia.org

For polysubstituted systems like this compound, the Hammett constants are generally considered to be additive. By summing the sigma (σ) values for each substituent, a total σ value can be estimated, providing a quantitative measure of the net electronic effect on the molecule's reactivity.

The substituents on this compound are:

2-Fluoro (ortho): Halogens exert a dual effect: they are inductively electron-withdrawing (-I) due to their high electronegativity, but they are also capable of electron donation through resonance (+R) via their lone pairs. For fluorine, the inductive effect typically dominates.

3-Methyl (meta): The methyl group is an electron-donating group (+I) through an inductive effect.

6-Chloro (ortho): Similar to fluorine, chlorine is an inductively electron-withdrawing (-I) and resonance-donating (+R) substituent.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σmeta | σpara | Electronic Effect Type |

|---|---|---|---|

| -F (Fluoro) | +0.34 | +0.06 | Strongly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) |

| -Cl (Chloro) | +0.37 | +0.23 | Strongly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) |

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-Donating (Inductive) |

Data compiled from various sources. viu.cabluffton.edu These values quantify the electron-donating or electron-withdrawing nature of each substituent at meta and para positions.

Analysis of Substituent Effects on this compound:

Electron-Withdrawing Halogens: The fluoro and chloro groups are positioned ortho to the amino group. Their strong inductive electron-withdrawing effects (-I) are expected to significantly decrease the electron density on the aniline nitrogen. This reduction in electron density lowers the basicity of the amino group, making it a weaker nucleophile compared to unsubstituted aniline. Reactions that depend on the nucleophilicity of the nitrogen, such as N-alkylation or N-acylation, would be expected to proceed more slowly.

Electron-Donating Methyl Group: The methyl group at the meta position provides a modest electron-donating effect. This partially counteracts the strong withdrawing effects of the two halogen atoms.

Net Effect: The combined influence of two powerful electron-withdrawing halogens at ortho positions will overwhelmingly dominate the weaker electron-donating effect of the meta-methyl group. Therefore, this compound is predicted to be significantly less basic and less reactive in electrophilic aromatic substitution reactions than aniline itself. The high negative values of ρ for such reactions indicate that a positive charge buildup in the transition state is destabilized by these electron-withdrawing groups. researchgate.net

Computational methods are pivotal in the rational design of new molecules with specific, desired properties. researchgate.netnih.gov By starting with a known scaffold like this compound, theoretical calculations can guide the modification of the structure to either enhance or diminish its reactivity in a predictable manner. This in silico approach saves significant time and resources compared to traditional trial-and-error synthesis and testing. nih.gov

The primary tool for this is Density Functional Theory (DFT), which can be used to calculate key molecular properties that correlate with reactivity. researchgate.net

Key Parameters for Tuning Reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity).

To increase nucleophilicity (e.g., for faster N-alkylation), one would introduce stronger electron-donating groups (EDGs) to raise the HOMO energy.

To increase electrophilicity of the ring (for nucleophilic aromatic substitution), one would add stronger electron-withdrawing groups (EWGs) to lower the LUMO energy.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites of protonation, hydrogen bonding, and electrophilic or nucleophilic attack.

Calculated pKa: Theoretical methods can predict the pKa of the anilinium ion, providing a direct measure of the amino group's basicity. This is crucial for designing derivatives intended for reactions where basicity is a key factor.

Strategies for Designing Derivatives of this compound:

The existing substituents provide a baseline. To tune reactivity, one could computationally model the effects of further substitutions.

Table 2: Theoretical Design Strategies for Tuning Reactivity

| Goal | Strategy | Example Substituent (Position) | Predicted Effect on Electronic Properties |

|---|---|---|---|

| Increase Basicity/Nucleophilicity | Add a strong Electron-Donating Group (EDG) | -OCH₃ or -N(CH₃)₂ (at position 4 or 5) | Raises HOMO energy, increases negative charge on Nitrogen |

| Decrease Basicity/Nucleophilicity | Add a strong Electron-Withdrawing Group (EWG) | -NO₂ or -CN (at position 4 or 5) | Lowers HOMO energy, delocalizes Nitrogen lone pair |

| Enhance Reactivity for Electrophilic Aromatic Substitution | Replace a Halogen with a strong EDG | Replace 6-Cl with -OCH₃ | Increases electron density of the aromatic ring |

| Enhance Reactivity for Nucleophilic Aromatic Substitution | Add a strong EWG para to a leaving group | -NO₂ (at position 4, para to 2-F) | Lowers LUMO energy, stabilizes Meisenheimer intermediate |

This table outlines how computational models can guide the rational design of derivatives by predicting the outcome of strategic substituent modifications.

By systematically replacing or adding substituents in silico and recalculating properties like HOMO/LUMO energies and charge distributions, a library of virtual compounds can be created. From this library, candidate molecules with the most promising reactivity profiles can be selected for actual laboratory synthesis, streamlining the discovery process.

Iv. Advanced Spectroscopic Characterization and Analytical Method Development

Comprehensive Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methylaniline and its Derivatives

Spectroscopic analysis offers a non-destructive means to probe the molecular structure, bonding, and electronic properties of this compound. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The two aromatic protons will appear as doublets due to coupling with each other and will also exhibit further coupling to the adjacent fluorine atom. The amine protons typically appear as a broad singlet, and the methyl protons will appear as a singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (Cl, F, NH₂, CH₃). The carbon atoms bonded to the electronegative fluorine and chlorine atoms will show characteristic shifts, and C-F coupling will be observable. researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique. biophysics.org It provides a highly sensitive probe for the fluorine's local environment. A single resonance is expected for the fluorine atom on the aromatic ring. This signal's chemical shift is highly sensitive to the electronic environment, and its coupling to adjacent protons (³JHF) provides definitive structural information. biophysics.orgnih.gov The use of ¹⁹F NMR can be crucial in distinguishing between isomers and confirming the position of the fluorine substituent. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~6.8 - 7.2 | Doublet of doublets (dd) | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 |

| ¹H | H-5 | ~6.6 - 7.0 | Doublet of doublets (dd) | ³JHH ≈ 8-9, ⁵JHF ≈ 1-2 |

| ¹H | -NH₂ | ~3.5 - 4.5 | Broad Singlet (bs) | - |

| ¹H | -CH₃ | ~2.1 - 2.3 | Singlet (s) | - |

| ¹⁹F | F-2 | Relative to CFCl₃ | Multiplet | ³JFH, ⁴JFH, ⁵JFH |

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will be found in the 1250-1350 cm⁻¹ range. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. spectroscopyonline.com These C-X stretches are often intense due to the large dipole moments of the bonds. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. researchgate.net The symmetry of the molecule influences the intensity of Raman bands, making it a valuable tool for structural analysis, particularly for the skeletal vibrations of the substituted benzene (B151609) ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2970 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Amine (-NH₂) | C-N Stretch | 1250 - 1350 |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1400 |

| Aryl Chloride | C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. chemguide.co.uk

Upon ionization, this compound will produce a molecular ion (M⁺). Due to the presence of a chlorine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be a peak for the ion containing the ³⁵Cl isotope (M⁺) and another peak two mass units higher for the ion containing the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. miamioh.edu

Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom or cleavage of bonds adjacent to the aromatic ring. libretexts.org For this specific molecule, fragmentation could involve the loss of the methyl group (-15 amu), the amino group (-16 amu), or the halogen atoms. The stability of the aromatic ring means that the molecular ion peak is often strong and readily identifiable. miamioh.edulibretexts.org The loss of fragments such as F (M-19) or HF (M-20) can also be characteristic of fluorinated compounds. whitman.edu

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. researchgate.net The aniline (B41778) chromophore typically exhibits strong absorption due to π → π* transitions. The presence of substituents (Cl, F, CH₃, NH₂) on the benzene ring will cause a shift in the absorption maxima (λmax) compared to unsubstituted aniline. researchgate.netnih.gov The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift. This technique is also useful for studying the formation of complexes, as the coordination of metal ions or interaction with other molecules can lead to significant changes in the electronic spectrum. mdpi.comacs.org

Development of Advanced Analytical Methods for Detection and Quantification

Developing robust analytical methods is essential for quality control, purity assessment, and monitoring the compound in various matrices. Chromatographic techniques are the cornerstone of such method development.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the purity of this compound and to quantify it in mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. epa.govepa.gov A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5ms or SE-54), is typically used for separation. epa.govtandfonline.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (GC-MS) for enhanced sensitivity and specificity. epa.govtandfonline.com GC-MS is particularly powerful as it provides both retention time and mass spectral data for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for purity analysis, especially for less volatile derivatives or when thermal degradation is a concern. A reversed-phase method using a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance. HPLC methods have been successfully developed for related compounds like 3-chloro-4-fluoroaniline (B193440), demonstrating the applicability of this technique. researchgate.net

Table 3: Exemplar GC and HPLC Method Parameters for Analysis

| Parameter | Gas Chromatography (GC) Method | High-Performance Liquid Chromatography (HPLC) Method |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | ZB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase / Carrier Gas | Helium (1 mL/min) | Acetonitrile:Water gradient |

| Injector Temperature | 250 °C | N/A |

| Oven Program | Start at 70°C, ramp to 280°C | Isocratic or Gradient Elution |

| Detector | Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) |

| Typical Application | Purity analysis, identification of volatile impurities | Purity assessment, quantification, analysis of non-volatile derivatives |

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detection for high-performance liquid chromatography (HPLC). For an amine like this compound, these strategies are crucial for overcoming analytical challenges.

For GC analysis, the primary objectives of derivatization are to increase volatility, improve thermal stability, and enhance chromatographic peak shape. researchgate.netchromtech.com Two of the most common approaches for amines are silylation and acylation. chromtech.com

Silylation: This involves replacing the active hydrogen on the amine group with an alkylsilyl group, such as a trimethylsilyl (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. The resulting derivatives are typically more volatile, less polar, and more thermally stable than the parent compound. chromtech.com

Acylation: This method reacts the amine with reagents like acid anhydrides or acyl halides. chromtech.com Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), are particularly useful as they introduce electron-capturing groups into the molecule. chromtech.comnih.gov This significantly enhances the sensitivity of detection when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.netnih.gov Studies on other aromatic amines have successfully used pentafluoropropionamide derivatives for analysis in biological samples at the femtomolar range. nih.gov

For HPLC analysis, derivatization is often employed to attach a chromophore or fluorophore to the analyte, thereby increasing its response to UV-Visible or fluorescence detectors. This is particularly useful when the native compound has low UV absorbance. mdpi.com

| Derivatization Type | Common Reagents | Purpose | Analytical Technique |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, thermal stability | GC, GC-MS |

| Acylation | PFPA (Pentafluoropropionic anhydride), HFBA (Heptafluorobutyric anhydride) | Increase volatility, enhance ECD/NCI-MS response | GC, GC-MS |

| Alkylation/Arylation | Halogenated/Nitro group reagents | Enhance ECD/NCI-MS response | GC, GC-MS |

Optimization of Chromatographic Conditions and Detectors

The effective separation and detection of this compound from complex matrices depend on the careful optimization of chromatographic conditions and the selection of an appropriate detector.

Gas Chromatography (GC): For halogenated anilines, capillary GC columns are standard. Nonpolar or medium-polarity stationary phases, such as those with a 5% phenyl-methylpolysiloxane composition (e.g., DB-5, SE-54), are commonly employed for the separation of aniline derivatives. epa.gov The separation of chloroaniline isomers can be challenging, and specialized stationary phases, including those containing heteroaromatic compounds, have been shown to resolve isomers effectively on non-alkali-treated supports. rsc.org

Detector selection is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): A universal detector for organic compounds, but it may lack the necessary selectivity for trace analysis in complex samples. chemlys.com

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it well-suited for analyzing anilines. It offers significantly better selectivity and sensitivity compared to FID for this class of compounds. epa.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds. The presence of both chlorine and fluorine atoms in this compound makes ECD a potentially powerful tool for its trace detection, especially after derivatization with additional electron-capturing groups. chromtech.com

Mass Spectrometry (MS): Provides both high sensitivity and structural information, making it the most definitive detector (discussed in section 4.2.2). chemlys.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode for separating aniline derivatives.

Columns: C18 columns are widely used for the separation of chloroanilines and related compounds. researchgate.netresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the aqueous component is a critical parameter that can be adjusted to optimize the retention and separation of aniline isomers. nih.gov

Detectors: UV detectors are standard, but their sensitivity depends on the analyte's molar absorptivity. lcservicesltd.co.uk For trace analysis of haloanilines, electrochemical detectors (ED) offer superior specificity and significantly lower detection limits, reaching the picogram level. rsc.orgresearchgate.net An HPLC method with electrochemical detection was found to be a quicker and more sensitive monitoring method for 3-chloro-4-fluoroaniline compared to GC, avoiding the need for derivatization. researchgate.net

| Technique | Column/Stationary Phase | Common Detectors | Key Optimization Parameters |

| GC | 5% Phenyl-methylpolysiloxane (DB-5, SE-54) | NPD, ECD, MS | Oven temperature program, carrier gas flow rate |

| HPLC | C18 (Reversed-Phase) | UV, Electrochemical (ED), Fluorescence, MS | Mobile phase composition (Acetonitrile/Methanol/Water), pH, flow rate |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of analytes in complex mixtures. nih.govajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capability of GC with the powerful identification ability of MS. ajpaonline.com For compounds like this compound, electron ionization (EI) is a common ionization technique that generates reproducible mass spectra and characteristic fragmentation patterns, which are invaluable for structural elucidation. nih.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for trace analysis in complex matrices like environmental or biological samples. d-nb.infonih.gov One study comparing different GC-MS techniques for analyzing aromatic amine derivatives found that GC-MS/MS offered excellent limits of detection in the low pg/L range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that is well-suited for analytes that are thermally unstable or not sufficiently volatile for GC. d-nb.info For aniline derivatives, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces. researchgate.netnih.gov LC-MS allows for the direct injection of aqueous samples, potentially reducing the need for extensive sample preparation. d-nb.info However, research has shown that for some chloroaniline derivatives, particularly those with ortho-substituents (like the 2-fluoro and 6-chloro groups in the target compound), LC-MS/MS may yield significantly lower ion signals compared to meta- and para-substituted isomers. d-nb.info This factor must be considered during method development. Tandem MS (LC-MS/MS) is frequently used to improve specificity and achieve low detection limits. researchgate.netnih.gov

| Technique | Ionization Method | Key Advantages | Considerations for this compound |

| GC-MS | Electron Ionization (EI) | High separation efficiency, provides structural data via fragmentation, high sensitivity (especially GC-MS/MS). d-nb.infonih.gov | Derivatization may be required to improve volatility and peak shape. |

| LC-MS | Electrospray (ESI), APCI | Analyzes less volatile/thermally labile compounds, direct injection of aqueous samples. researchgate.netd-nb.info | Potential for lower ion yield due to ortho-halogen substitution. d-nb.info |

Electroanalytical Methods for Trace Analysis

Electroanalytical methods, particularly voltammetric techniques, offer a powerful alternative for the determination of electroactive compounds like halogenated anilines. These methods are known for their high sensitivity, rapid response, low cost, and suitability for on-site analysis. rasayanjournal.co.inresearchgate.net

The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. The electrochemical oxidation of aniline and its derivatives has been studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). rasayanjournal.co.inrsc.orgmdpi.com

Working Electrodes: Glassy carbon electrodes (GCE) are commonly used for the voltammetric determination of chloroanilines. researchgate.net The electrode surface can be modified to enhance sensitivity and selectivity. For instance, clay-modified carbon paste electrodes have been shown to facilitate the determination of p-chloroaniline in water samples.

Influence of pH: The electrochemical behavior of anilines is highly dependent on the pH of the supporting electrolyte. rasayanjournal.co.in The oxidation potential and peak currents can be optimized by adjusting the pH of the medium. publish.csiro.au

Analytical Performance: Voltammetric methods can achieve very low limits of detection. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in a water/acetonitrile mixture has been investigated using CV and DPV. rsc.org Stripping voltammetry, which includes a preconcentration step, is an especially sensitive technique for trace metal analysis and can be adapted for organic compounds. nsf.gov These methods provide a sensitive and often simpler alternative to chromatography for quantitative analysis.

| Technique | Electrode | Principle | Key Features |

| Cyclic Voltammetry (CV) | Glassy Carbon, Platinum | Measures current response to a triangular potential sweep. | Provides information on redox processes and reaction mechanisms. publish.csiro.ausrce.hr |

| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste, GCE | Superimposes pulses on a linear potential ramp, enhancing sensitivity. | Excellent for quantitative trace analysis due to discrimination against background currents. rsc.orgmdpi.com |

| Square Wave Voltammetry (SWV) | Modified Carbon Paste | Applies a square wave potential, offering high speed and sensitivity. | Used for rapid determination of chloroanilines. |

V. Derivatization and Functionalization Strategies

Synthesis of Complex Organic Molecules Incorporating 6-Chloro-2-fluoro-3-methylaniline as a Building Block

The unique substitution pattern of this compound, featuring halogen atoms and a methyl group on the aromatic ring, provides multiple reactive sites for constructing more elaborate molecules.

The amino group of this compound is a primary site for derivatization, enabling the formation of a wide array of N-substituted products through reactions such as acylation, alkylation, and reductive amination.

Acylation: This reaction involves the treatment of the aniline (B41778) with acylating agents like acid chlorides or anhydrides to form amides. These amide derivatives are often stable, crystalline solids and can serve as intermediates for further transformations.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Reductive Amination: A more controlled method for producing N-alkylated derivatives is reductive amination. organic-chemistry.org This process involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgnih.gov This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl groups. organic-chemistry.orgnih.gov

A study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives utilized microwave-assisted methods to prepare various compounds from 4-chloro-o-phenylenediamine and substituted halides, achieving moderate to excellent yields. rsc.org

The structural framework of this compound is particularly amenable to the synthesis of various heterocyclic systems, which are core components of many biologically active compounds and functional materials.

Quinoline (B57606) Synthesis: Quinolines can be synthesized from anilines through several established methods. organic-chemistry.org For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The Doebner-von Miller reaction provides another route, reacting anilines with α,β-unsaturated carbonyl compounds. Given its structure, this compound can be used to produce quinoline derivatives with specific substitution patterns. nih.govresearchgate.net For example, a series of fluorinated quinoline analogs were synthesized using 2-fluoroaniline (B146934) and other reagents, highlighting the utility of fluorinated anilines in creating such compounds. nih.gov

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. nih.gov While this would require the conversion of this compound to its corresponding hydrazine (B178648) derivative, other modern indole synthesis methodologies might directly utilize the aniline. nih.govorganic-chemistry.org For example, a novel method for preparing 6-chloro-5-fluoroindole (B46869) involves the reaction of 3-chloro-4-fluoroaniline (B193440) with boron trichloride (B1173362) and other reagents. google.com

Benzimidazole Synthesis: The condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid is a common route to benzimidazoles. nih.govresearchgate.net Although this compound is not an o-phenylenediamine itself, it can be a precursor to one. Alternatively, it can be incorporated into more complex benzimidazole-containing structures. For instance, new series of 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. rsc.org

Interactive Table: Examples of Heterocyclic Synthesis Starting from Anilines

| Heterocycle | General Method | Starting Anilines | Key Reagents | Ref. |

|---|---|---|---|---|

| Quinoline | Combes Synthesis | Anilines | β-Diketones, Acid | organic-chemistry.org |

| Quinoline | Doebner-von Miller | Anilines | α,β-Unsaturated Carbonyls | organic-chemistry.org |

| Indole | Fischer Synthesis | Arylhydrazines (from anilines) | Aldehydes/Ketones, Acid | nih.gov |

| Benzimidazole | Condensation | o-Phenylenediamines | Aldehydes/Carboxylic Acids | nih.govresearchgate.net |

The halogen substituents on this compound are ideal handles for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of extended aromatic and conjugated systems.

Suzuki Coupling: This versatile reaction employs a palladium catalyst to couple an organoboron reagent with a halide. The chlorine atom of this compound can participate in Suzuki coupling to form C-C bonds with various aryl or vinyl boronic acids or esters.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. The chlorine atom can be replaced by a variety of amine nucleophiles, leading to the synthesis of more complex aniline derivatives.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This provides a direct method to introduce an alkyne moiety at the position of the chlorine atom, creating a linear, rigid extension of the aromatic system. organic-chemistry.orgwikipedia.org The regioselectivity of Sonogashira coupling can be controlled by the choice of catalyst and ligands. rsc.orgelsevierpure.com

Interactive Table: Common Coupling Reactions

| Reaction Name | Catalyst | Reactants | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron Reagent, Halide | C-C | |

| Buchwald-Hartwig Amination | Palladium | Amine, Halide | C-N | |

| Sonogashira Coupling | Palladium, Copper | Terminal Alkyne, Halide | C-C (alkyne) | organic-chemistry.orgwikipedia.org |

Post-Synthetic Modifications and Transformations

Once incorporated into a larger molecule, the functional groups originating from this compound can undergo further modifications to fine-tune the properties of the final compound.

The amino group, even after initial derivatization (e.g., to an amide), can often be further modified. For example, an amide can be reduced back to a secondary amine, or the N-H proton can be replaced under basic conditions to introduce other functional groups. Diazotization of the primary amino group to form a diazonium salt opens up a plethora of subsequent reactions, including Sandmeyer and Suzuki-Miyaura reactions.

The chlorine and fluorine atoms on the aromatic ring exhibit different reactivities, which can be exploited for selective transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being more electronegative, can be more susceptible to nucleophilic aromatic substitution, especially if there are electron-withdrawing groups on the ring. nih.govlibretexts.orglibretexts.orgnih.gov This allows for the introduction of nucleophiles like alkoxides, thiolates, and amines at the fluorine position. nih.govlibretexts.orglibretexts.orgnih.gov The reactivity in SNAr reactions is influenced by the position of the substituents on the aromatic ring. libretexts.org

Halogen Dance Reaction: Under strongly basic conditions, a "halogen dance" reaction might be induced, where the halogen atom migrates to a different position on the aromatic ring.

Metal-Halogen Exchange: The chlorine atom can undergo metal-halogen exchange with organolithium reagents, creating a new site for nucleophilic attack or further cross-coupling reactions.

The selective manipulation of the halogen atoms allows for a stepwise functionalization of the aromatic ring, providing access to a wide range of polysubstituted aromatic compounds.

Functionalization of the Aromatic Ring and Substituents

The methyl group of this compound presents a site for various chemical transformations, allowing for the introduction of new functional groups and the synthesis of a diverse range of derivatives. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to compounds with tailored characteristics for various applications. The primary strategies for modifying the methyl group involve halogenation and oxidation reactions.

Halogenation of the Methyl Group

The benzylic position of the methyl group in this compound is susceptible to free-radical halogenation. This type of reaction allows for the substitution of one or more hydrogen atoms of the methyl group with halogen atoms, typically chlorine or bromine.

The most common reagents for this purpose are N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). These reactions are typically initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to ultraviolet (UV) light. The reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic radical. This radical then reacts with another molecule of the N-halosuccinimide to form the halogenated product and propagate the chain.

Depending on the reaction conditions and the stoichiometry of the halogenating agent, mono-, di-, or tri-halogenated products can be obtained. For example, the use of one equivalent of NBS would be expected to predominantly yield 6-chloro-2-fluoro-3-(bromomethyl)aniline. Increasing the equivalents of the halogenating agent can lead to the formation of 6-chloro-2-fluoro-3-(dibromomethyl)aniline and subsequently 6-chloro-2-fluoro-3-(tribromomethyl)aniline. A similar progression is observed with NCS for chlorination. researchgate.netresearchgate.net

These halogenated derivatives are versatile intermediates. The halomethyl group can be readily converted into other functionalities, such as alcohols, ethers, esters, nitriles, and amines, through nucleophilic substitution reactions.

Oxidation of the Methyl Group

The methyl group can also be oxidized to introduce oxygen-containing functional groups, namely an aldehyde or a carboxylic acid. The outcome of the oxidation depends on the strength and nature of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid, yielding 2-amino-4-chloro-6-fluorobenzoic acid. It is important to note that the amino group on the aromatic ring is also susceptible to oxidation. Therefore, it is often necessary to protect the amino group, for example, by acetylation to form an amide, prior to carrying out the oxidation of the methyl group. The protecting group can then be removed in a subsequent step to yield the desired amino acid.

Milder oxidizing agents can be employed to achieve partial oxidation to the corresponding aldehyde, 2-amino-4-chloro-6-fluorobenzaldehyde. Reagents such as manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic alcohols to aldehydes, which would be a two-step process from the methyl group (halogenation followed by hydrolysis and then oxidation). Direct conversion of the methyl group to an aldehyde can be challenging but may be achieved under specific controlled conditions.

The resulting carboxylic acid and aldehyde derivatives are valuable precursors for the synthesis of a wide array of more complex molecules, including heterocycles and pharmacologically active compounds.

The following table summarizes the potential derivatization strategies for the methyl group of this compound based on established chemical principles.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 6-Chloro-2-fluoro-3-(bromomethyl)aniline | Benzylic Bromination |

| This compound | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN) | 6-Chloro-2-fluoro-3-(chloromethyl)aniline | Benzylic Chlorination |

| This compound | 1. Acetic anhydride (B1165640) (protection) 2. Potassium permanganate (KMnO₄) 3. Hydrolysis | 2-Amino-4-chloro-6-fluorobenzoic acid | Oxidation |

| 6-Chloro-2-fluoro-3-(hydroxymethyl)aniline | Manganese dioxide (MnO₂) | 2-Amino-4-chloro-6-fluorobenzaldehyde | Oxidation |

Vi. Environmental Fate and Remediation Research

Environmental Occurrence and Distribution of Substituted Anilines

Substituted anilines, including halogenated derivatives like 6-Chloro-2-fluoro-3-methylaniline, are a class of synthetic organic compounds with widespread industrial applications. They serve as crucial intermediates in the manufacturing of dyes, pigments, pesticides, pharmaceuticals, and polymers. cdnsciencepub.commdpi.com Their extensive use, however, leads to their release into the environment through various pathways, including industrial wastewater effluents, accidental spills during transport and storage, and as breakdown products of larger chemical compounds like azo dyes and certain pesticides. mdpi.commdpi.com

Once released, the distribution of substituted anilines is governed by their physicochemical properties. Chloroanilines, for instance, can be transported over long distances in the atmosphere and deposited in terrestrial and aquatic systems far from their original source through precipitation and dry deposition. mdpi.com In aquatic environments, they can adsorb to suspended particles and sediment. mdpi.com While some anilines are volatile and can evaporate from soil or water surfaces, their tendency to bind with organic matter and humic substances in soil can reduce their mobility and lead to accumulation. cdnsciencepub.comnih.govdcceew.gov.au This persistence can result in long-term contamination of soil and groundwater. cdnsciencepub.comekb.eg The presence of these compounds in drinking water treatment plant influents, wastewater effluents, and river water has been documented, highlighting their potential risk to aquatic ecosystems and human health. mdpi.comnih.gov The strong carbon-fluorine bond in fluorinated compounds contributes to their environmental persistence, leading to potential long-term accumulation in soil and water. dcceew.gov.au

The following table summarizes the environmental occurrence of some substituted anilines, providing context for the potential distribution of this compound.

Table 1: Documented Environmental Occurrence of Selected Substituted Anilines

| Compound | Type of Water/Matrix | Location/Context | Concentration Range (µg/L) |

|---|---|---|---|

| 4-Chloroaniline (B138754) (4-CA) | Drinking Water Treatment Plant (DWTP) Influent | Spain | <0.00006 |

| 3,4-Dichloroaniline (B118046) (3,4-DCA) | DWTP Influent | Spain | <0.00006 - 0.0001 |

| 4-Chloroaniline (4-CA) | Wastewater Treatment Plant (WWTP) Influent | Spain | <0.00006 - 0.001 |

| 3,4-Dichloroaniline (3,4-DCA) | WWTP Effluent | Spain | <0.00006 - 0.0001 |

Data synthesized from literature reviews on chloroaniline concentrations. mdpi.com

Degradation Pathways and Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic transformation plays a significant role in the degradation of substituted anilines in the environment. These processes occur without the intervention of microorganisms and are primarily driven by physical and chemical factors.

Photochemical Degradation (Photolysis): Sunlight can be a crucial factor in the natural breakdown of anilines. nih.gov Photodegradation of chloroanilines in water under simulated sunlight has been shown to be a complex process, leading to numerous photoproducts. nih.gov The reaction often follows pseudo-first-order kinetics, particularly at lower concentrations. mdpi.comresearchgate.net The presence of substances like humic acids can significantly accelerate the photodegradation rates of anilines. dcceew.gov.au For fluoroanilines, absorption of light at wavelengths greater than 290 nm suggests they may be susceptible to direct photolysis by sunlight. nih.gov

Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like anilines. nih.gov These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (HO•), which can oxidize a wide range of organic compounds. nih.gov The oxidation of fluoroanilines with chemical oxidants like potassium ferricyanide (B76249) has been shown to yield products such as fluoroazobenzenes and, in the case of 2-fluoro-substituted anilines, fluorophenazines. cdnsciencepub.comcdnsciencepub.com Ionizing radiation is another advanced process that uses reactive species like hydrogen radicals, hydrated electrons, and hydroxyl radicals to degrade chloroanilines through mechanisms such as reductive dechlorination and hydroxylation. nih.gov

Microorganisms are central to the breakdown of substituted anilines in soil and water. mdpi.comnih.gov Several bacterial species have been identified that can utilize halogenated anilines as their sole source of carbon and nitrogen. ekb.eg

Microbial Biocatalysis: The microbial degradation of halogenated aromatics often involves a series of enzymatic reactions. nih.gov A common initial step for chloroanilines is dechlorination to produce aniline (B41778), which is then converted to catechol by aniline dioxygenase. nih.gov Alternatively, the pathway can begin with hydroxylation. nih.gov Flavin-dependent monooxygenases are key enzymes that can catalyze oxidative dehalogenation, incorporating a hydroxyl group and making the compound more water-soluble and less toxic. nih.gov Numerous bacteria, including species from the genera Pseudomonas, Alcaligenes, Acinetobacter, and Bacillus, have demonstrated the ability to degrade various chloroanilines and fluoroanilines. ekb.egekb.egnih.gov

Biodegradation Kinetics: The rate of microbial degradation of substituted anilines is influenced by the compound's structure, including the type and position of halogen substituents. proquest.com Studies on the transformation of halogen-substituted anilines have shown that the process often follows first-order reaction kinetics. proquest.com For example, the degradation of 3,4-dichloroaniline by Pseudomonas hibiscicola BT9 was observed to have a degradation rate of 0.54 mg L⁻¹ h⁻¹. ekb.eg The kinetics of aniline degradation can be complex, sometimes adhering to a pseudo-first-order model at lower concentrations while following the Langmuir–Hinshelwood model at higher concentrations, which accounts for surface adsorption phenomena. researchgate.net

The following table presents examples of microorganisms capable of degrading halogenated anilines.

Table 2: Examples of Microorganisms Involved in Halogenated Aniline Degradation

| Microorganism | Degraded Compound(s) | Key Findings |

|---|---|---|

| Pseudomonas hibiscicola BT9 | 3-chloroaniline (B41212), 4-chloroaniline, 3,4-dichloroaniline | Capable of utilizing HAs as a sole carbon/nitrogen source; achieved 65% degradation of 3,4-dichloroaniline in 120 hours. ekb.eg |

| Stenotrophomonas maltophilia BT10 | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | Isolated from contaminated soil and showed growth on halogenated anilines. ekb.eg |